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Compound of Interest |

8,9-dihydro-7H-purine-6-
Compound Name:
carbonitrile

CAS No.: 128033-35-2

Cat. No.: B145786

Get Quote

Abstract & Strategic Overview

The introduction of a nitrile group at the C6 position of the purine scaffold is a critical
transformation in medicinal chemistry, serving as a gateway to amides, carboxylic acids,
tetrazoles, and imidates found in antiviral (e.g., Remdesivir analogs) and anticancer
therapeutics. Traditional thermal cyanation (Rosenmund—von Braun) requires harsh conditions
(200°C+, >24h) and stoichiometric copper, often leading to difficult workups and heavy metal
contamination.

This protocol details a Microwave-Assisted Palladium-Catalyzed Cyanation that reduces
reaction time from hours to minutes (10—20 min) while significantly improving yield and purity.
[1] We address the specific nomenclature "8,9-dihydro-7H-purine-6-carbonitrile” often found
in patent literature (e.g., US20240059689A1), which refers to the tautomeric forms of the
aromatic 6-cyanopurine core synthesized from 6-chloropurine precursors.[1]

Key Advantages[1][2]

e Speed: Reaction completion in <20 minutes vs. 12—24 hours thermal.
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o Safety: Utilizes Zinc Cyanide (Zn(CN)2) or Potassium Hexacyanoferrate (Ka[Fe(CN)s])
instead of highly toxic NaCN/KCN gas precursors.

o Purity: Homogeneous heating profile minimizes thermal decomposition of the labile purine
ring.

Retrosynthetic Analysis & Mechanism

The synthesis relies on a Palladium(0)-catalyzed nucleophilic aromatic substitution (SNAr) on
an aryl halide. The microwave irradiation accelerates the oxidative addition of the Pd catalyst
into the C-ClI bond, the rate-limiting step for electron-deficient heterocycles.[1]

Microwave Conditions
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Figure 1: Catalytic cycle for the microwave-assisted cyanation of 6-chloropurine.

Experimental Protocol

Caution: Cyanide salts are highly toxic. All weighing should be performed in a dedicated fume
hood. The microwave vial must be opened only after cooling to room temperature in a well-
ventilated hood.[1]

Materials
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Reagent Equiv.[2] Role Notes
) Purity >98%
6-Chloropurine 1.0 Substrate
recommended.[1]
) Solid, easier to handle
Zn(CN)2 0.6-1.0 Cyanide Source
than NaCN.
Tetrakis(triphenylphos
Pd(PPhs)a 0.05-0.10 Catalyst phine)palladium(0).
Store under Argon.
Anhydrous, N,N-
DMF Solvent Solvent ) )
Dimethylformamide.
10-20 mL heavy-
Microwave Vial N/A Vessel walled quartz/glass

vial with crimp cap.[1]

Alternative Green Source: Ka[Fe(CN)s] (0.2 equiv) can be used with Pd(OAc)z/dppf if Zn toxicity
is a downstream concern, though Zn(CN):z typically offers higher conversion for this specific
substrate.

Step-by-Step Procedure

o Vessel Preparation:

o To a 10 mL microwave process vial equipped with a magnetic stir bar, add 6-Chloropurine
(154.6 mg, 1.0 mmol) and Zn(CN)z (70 mg, 0.6 mmol).

o Critical Step: If using the patent-referenced "8,9-dihydro” nomenclature, ensure the
starting material is the aromatic 6-chloropurine unless a specific reduced scaffold is
intended (rare).[1]

o Catalyst Addition & Degassing:
o Add Pd(PPhs)4 (58 mg, 0.05 mmol, 5 mol%).

o Seal the vial with a PTFE-lined crimp cap.[1]
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o Evacuate and backfill with Argon (x3) via a needle through the septum to remove Oz
(Oxygen poisons the Pd(0) species).

o Add Anhydrous DMF (3—4 mL) via syringe.
e Microwave Irradiation:
o Place the vial in the microwave reactor (e.g., Biotage Initiator or CEM Discover).

o Parameters:

Temperature: 150°C (Pre-stirring: 30s).

Time: 15 minutes (Hold time).

Pressure Limit: 15 bar (DMF generates low pressure, but safety limit is essential).

Power: Dynamic (Max 200W).

Absorption Level: High (due to polar DMF and ionic intermediates).
o Work-Up:
o Allow the vial to cool to <50°C before opening.

o Dilute the dark reaction mixture with EtOAc (30 mL) and filter through a pad of Celite to
remove zinc salts and Palladium black.

o Wash the filtrate with:
1. Water (2 x 20 mL) — Crucial to remove DMF.
2. Brine (1 x 20 mL).
o Dry the organic layer over Na2SOa, filter, and concentrate under reduced pressure.
 Purification:

o Purify via Flash Column Chromatography (SiO2).
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o Eluent: 0-10% MeOH in DCM (Dichloromethane). The nitrile is polar; gradient elution is
recommended.

o Yield: Expected 75-90% as an off-white to pale yellow solid.[1]

Analytical Validation

The product, Purine-6-carbonitrile (often cited as 8,9-dihydro-7H-purine-6-carbonitrile in
tautomeric contexts), should exhibit the following spectral characteristics:

1H NMR (DMSO-ds, 400 MHz):
o 58.90 (s, 1H, H-2), 9.10 (s, 1H, H-8), 14.20 (br s, 1H, NH).

o Note: The absence of the C6 proton confirms substitution.

13C NMR (DMSO-d):

o Signals at ~115 ppm (C=N), ~130-160 ppm (Purine carbons).

IR (ATR):

o Distinct weak-to-medium band at 2230-2250 cm~* (C=N stretch).[1]

MS (ESI+):

o [M+H]* = 146.05 m/z.

Troubleshooting & Optimization Logic
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Low Yield / Incomplete Conversion
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Figure 2: Decision tree for troubleshooting common synthetic failures.

Optimization Parameters

e Solvent: If DMF proves difficult to remove, NMP (N-Methyl-2-pyrrolidone) is a viable
alternative but requires higher boiling point workups.[1] Water/PEG mixtures can be used for
"Green" protocols with Ka[Fe(CN)s] but often require longer reaction times.

o Catalyst: If Pd(PPhs)a fails, switch to Pdz(dba)s + dppf. The bidentate ligand dppf (1,1'-
Bis(diphenylphosphino)ferrocene) prevents catalyst decomposition at high microwave
temperatures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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